![molecular formula C14H8F3NO4 B6407108 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261807-11-7](/img/structure/B6407108.png)
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% (NFBPA) is a chemical compound with a wide range of applications in scientific research, including synthesis, molecular biology, and biochemistry. NFBPA is a type of benzoic acid, which has a nitro group substituted for the hydrogen atom on the fifth carbon. It is a white solid, with a melting point of 180-182 °C and a boiling point of 316 °C. NFBPA has a number of unique properties that make it an attractive option for scientific research.
Scientific Research Applications
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% is widely used in scientific research as a reagent for the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in organic synthesis due to its ability to form stable nitroso compounds. Additionally, 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been used in molecular biology to study the structure and function of proteins and nucleic acids. It has also been used to study the interaction of drugs with their targets, as well as to study the structure and function of enzymes.
Mechanism of Action
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% is an effective reagent for the synthesis of other compounds due to its ability to form stable nitroso compounds. This is due to the presence of the nitro group, which is able to react with a variety of other functional groups, such as alcohols, amines, and carboxylic acids. The nitro group is also able to react with the trifluoromethyl group, allowing for the formation of stable nitroso compounds. Additionally, the trifluoromethyl group is able to form hydrogen bonds with other molecules, which increases its reactivity.
Biochemical and Physiological Effects
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has been found to have a number of anti-inflammatory and anti-cancer effects. It has also been found to have anti-microbial properties, and has been used to study the structure and function of proteins and nucleic acids.
Advantages and Limitations for Lab Experiments
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its unique properties make it an attractive option for scientific research. Additionally, it is a relatively stable compound, and its reactivity can be easily controlled. However, 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% does have some limitations for use in laboratory experiments. It is a highly reactive compound, and must be handled with care to prevent unwanted reactions. Additionally, it is a toxic compound, and should be handled with appropriate safety precautions.
Future Directions
The properties of 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% make it an attractive option for a wide range of scientific research applications. In the future, it could be used to study the structure and function of proteins and nucleic acids, as well as to develop new drugs and therapies. Additionally, it could be used to study the interaction of drugs with their targets, and to study the structure and function of enzymes. Additionally, 5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% could be used to develop new catalysts for organic synthesis, as well as to develop new fragrances and dyes. Finally, it could be used to study the biochemical and physiological effects of compounds, and to develop new anti-inflammatory and anti-cancer drugs.
Synthesis Methods
5-Nitro-3-(3-trifluoromethylphenyl)benzoic acid, 95% is synthesized via the nitration of 3-trifluoromethylphenylbenzoic acid. This reaction is carried out using nitric acid and sulfuric acid in a two-step process. The first step involves the formation of the nitro group, which is then followed by the addition of the trifluoromethyl group. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO), and the product is isolated through distillation.
properties
IUPAC Name |
3-nitro-5-[3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-3-1-2-8(5-11)9-4-10(13(19)20)7-12(6-9)18(21)22/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFVWANAIMKEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691156 |
Source
|
Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261807-11-7 |
Source
|
Record name | 5-Nitro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20691156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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